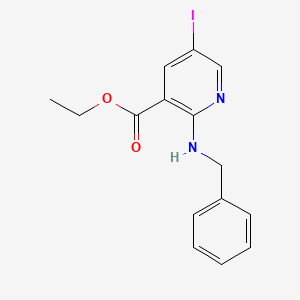

Ethyl 2-(benzylamino)-5-iodonicotinate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(benzylamino)-5-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15IN2O2/c1-2-20-15(19)13-8-12(16)10-18-14(13)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIZNBIRHWTRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)I)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101192223 | |

| Record name | Ethyl 5-iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-19-6 | |

| Record name | Ethyl 5-iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzylamino)-5-iodonicotinate typically involves a multi-step process. One common method starts with the iodination of nicotinic acid to introduce the iodine atom at the 5-position. This is followed by the esterification of the carboxylic acid group to form the ethyl ester. Finally, the benzylamino group is introduced through a nucleophilic substitution reaction using benzylamine .

Industrial Production Methods

Industrial production of ethyl 2-(benzylamino)-5-iodonicotinate may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(benzylamino)-5-iodonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylamino group.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: Depending on the nucleophile, various substituted nicotinates can be formed.

Oxidation and Reduction: Oxidized or reduced derivatives of the benzylamino group.

Ester Hydrolysis: The corresponding carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-(benzylamino)-5-iodonicotinate is utilized as a building block in the synthesis of more complex organic molecules. Its unique iodine positioning allows for specific reactivity patterns that can be exploited in synthetic organic chemistry.

Biology

Research has indicated that this compound possesses potential biological activity, particularly:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : There is growing evidence that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's.

Medicine

The compound is being explored for its potential use in drug development:

- Radiopharmaceuticals : Its iodinated structure makes it suitable for use in imaging techniques and therapeutic applications involving radiopharmaceuticals.

- Anti-inflammatory Applications : Studies have shown its ability to modulate inflammatory responses, indicating potential therapeutic uses in chronic inflammatory diseases.

Industry

Ethyl 2-(benzylamino)-5-iodonicotinate is also being investigated for its applications in developing specialty chemicals and materials, particularly in the fields of agrochemicals and biochemicals.

Ethyl 2-(benzylamino)-5-iodonicotinate interacts with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and neurodegeneration.

- Receptor Modulation : The compound may influence neurotransmitter receptors associated with cholinergic signaling, impacting cognitive function.

Neuroprotective Study

A study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of cellular integrity compared to control groups.

Inflammation Model

In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers. This suggests its potential use in managing inflammatory diseases effectively.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neuroprotective | Significant reduction in neuronal cell death |

| Anti-inflammatory | Decreased inflammatory markers in animal models |

| Antimicrobial | Potential effectiveness against various pathogens |

Wirkmechanismus

The mechanism of action of ethyl 2-(benzylamino)-5-iodonicotinate involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The iodine atom may also play a role in the compound’s biological activity by facilitating its uptake and distribution within biological systems .

Vergleich Mit ähnlichen Verbindungen

Halogen Substituents (Iodo vs. Bromo/Chloro)

- Reactivity : The iodine atom in the target compound offers distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its polarizability and weaker C–I bond compared to bromine (C–Br) or chlorine (C–Cl). This makes the iodo derivative more reactive but less stable under harsh conditions .

- Steric and Electronic Effects: Iodine’s larger atomic radius (140 pm vs. Its lower electronegativity (2.66 vs. Br: 2.96, Cl: 3.16) may also alter electronic distribution in the pyridine ring .

Heterocyclic Core (Pyridine vs. Pyrimidine)

- Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate replaces the pyridine ring with a pyrimidine core, which increases nitrogen content and alters hydrogen-bonding capacity. This structural difference could enhance interactions with biological targets (e.g., enzymes or receptors) but reduce solubility compared to pyridine derivatives.

Ester Group Variations

- Ethyl 2-(benzylamino)acetate simplifies the structure by eliminating the aromatic ring system, focusing on glycine-derived intermediates. This compound is less specialized for medicinal chemistry but serves as a versatile building block in organic synthesis.

Biologische Aktivität

Ethyl 2-(benzylamino)-5-iodonicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₅H₁₅IN₂O₂

- Molecular Weight : 382.2 g/mol

- Melting Point : 85–87 °C

- CAS Number : 1190198-19-6

The biological activity of Ethyl 2-(benzylamino)-5-iodonicotinate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to act as an inhibitor or modulator, influencing biological pathways related to neuroprotection and anti-inflammatory responses.

Potential Mechanisms:

- Enzyme Inhibition : Ethyl 2-(benzylamino)-5-iodonicotinate may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and neurodegeneration.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those associated with cholinergic signaling, which could have implications for cognitive function and neurodegenerative diseases.

Biological Activity and Therapeutic Applications

Research has indicated several promising biological activities associated with Ethyl 2-(benzylamino)-5-iodonicotinate:

- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Research Findings

Recent studies have provided insights into the biological activity of Ethyl 2-(benzylamino)-5-iodonicotinate:

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotective Study :

- A study evaluated the effects of Ethyl 2-(benzylamino)-5-iodonicotinate on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of cellular integrity compared to control groups.

-

Inflammation Model :

- In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, suggesting its potential use in managing inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(benzylamino)-5-iodonicotinate, and how do reaction conditions influence yield?

Methodological Answer:

- Key Variables : Temperature, solvent polarity, and catalyst selection (e.g., Pd-based catalysts for iodination).

- Synthesis Design : Start with nicotinic acid derivatives for regioselective iodination at position 5, followed by benzylamine coupling at position 2. Ethyl esterification can precede or follow these steps, depending on stability .

- Data Analysis : Use HPLC or LC-MS to monitor reaction progress. Compare yields under varying conditions (e.g., 60°C vs. 80°C) to identify optimal parameters. Include error margins from triplicate runs .

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| DMF, 60°C, 12h | 72 ± 3 | 98% | |

| THF, 80°C, 8h | 65 ± 5 | 95% |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of Ethyl 2-(benzylamino)-5-iodonicotinate?

Methodological Answer:

- 1H NMR : Look for characteristic signals: ethyl ester protons (δ 1.3–1.4 ppm triplet, δ 4.2–4.3 ppm quartet), benzylamino NH (δ 5.8–6.2 ppm, exchangeable), and aromatic protons (iodo-substituted ring shows deshielding) .

- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and NH bending (1540–1650 cm⁻¹).

- Validation : Compare data with structurally similar compounds (e.g., ethyl 5-(benzylamino)-2-phenyl-1H-pyrrole-3-carboxylate) .

Q. What stability considerations are critical for storing Ethyl 2-(benzylamino)-5-iodonicotinate?

Methodological Answer:

- Light Sensitivity : Iodoaromatics often degrade under UV light; store in amber vials at –20°C .

- Moisture : Hydrolysis of the ester group may occur; use desiccants in storage containers.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC .

Advanced Research Questions

Q. How does the iodine substituent influence cross-coupling reactivity in Ethyl 2-(benzylamino)-5-iodonicotinate?

Methodological Answer:

- Mechanistic Insight : The C–I bond’s lability enables Suzuki-Miyaura or Ullmann couplings. Use Pd(PPh₃)₄ for aryl boronic acid coupling at position 5 .

- Experimental Design : Compare reaction rates with bromo/chloro analogs. Track byproduct formation (e.g., HI) via pH monitoring .

- Data Contradictions : If lower yields occur vs. bromo analogs, investigate catalyst poisoning by iodide ions .

Q. What computational methods predict the bioactivity of Ethyl 2-(benzylamino)-5-iodonicotinate derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Validate with experimental IC₅₀ values .

- QSAR Modeling : Corporate electronic parameters (Hammett σ) of substituents to predict binding affinity.

- Limitations : Address discrepancies between in silico predictions and in vitro assays (e.g., solvation effects) .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of Ethyl 2-(benzylamino)-5-iodonicotinate hydrolysis?

Methodological Answer:

- Experimental Setup : Synthesize deuterated analogs (e.g., CD₃CO₂Et) and compare hydrolysis rates under acidic/basic conditions.

- Data Interpretation : A primary KIE (kH/kD > 2) suggests rate-determining proton transfer; secondary KIE indicates transition-state bond distortion .

Data Analysis and Reproducibility

Q. How should researchers address contradictory spectral data for Ethyl 2-(benzylamino)-5-iodonicotinate across studies?

Q. What statistical approaches validate reproducibility in synthetic yield optimization?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.